Cas no 90853-14-8 (1-Piperazinepropanamine,g-methyl-)
90853-14-8 structure
Product Name:1-Piperazinepropanamine,g-methyl-
1-Piperazinepropanamine,g-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanamine,g-methyl-
- 1-Piperazinepropanamine,-gamma--methyl-(9CI)
- 3-(3-METHYLPIPERAZIN-1-YL)PROPAN-1-AMINE
- 3-piperazin-1-ylbutan-1-amine
- 90853-14-8
- GAMMA-METHYL-1-PIPERAZINEPROPANAMINE
- DTXSID00920118
- SCHEMBL9801277
- 3-(PIPERAZIN-1-YL)BUTAN-1-AMINE
-
- Inchi: 1S/C8H19N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2-7,9H2,1H3
- InChI Key: JDAUUZDQFBEJSK-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C(C)CCN
Computed Properties
- Exact Mass: 157.15800
- Monoisotopic Mass: 157.157898
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.5
- Topological Polar Surface Area: 41.3
Experimental Properties
- Density: 0.948
- Boiling Point: 248.5°Cat760mmHg
- Flash Point: 104.1°C
- Refractive Index: 1.483
- PSA: 41.29000
- LogP: 0.59590
1-Piperazinepropanamine,g-methyl- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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